Gatratet

CCKBR gastrin receptor binding affinity

Gatratet (CAS 2283-80-9) is a synthetic tetrapeptide composed of the sequence carbobenzoxy-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide (Cbz-Trp-Met-Asp-Phe-NH₂), formally classified as an oligopeptide gastrin analog. It corresponds to the C-terminal tetrapeptide amide of gastrin bearing an N-terminal benzyloxycarbonyl (Cbz) protecting group, which distinguishes it from the unprotected tetragastrin (CCK-4, H-Trp-Met-Asp-Phe-NH₂) and from pentagastrin (Boc-β-Ala-Trp-Met-Asp-Phe-NH₂).

Molecular Formula C37H42N6O8S
Molecular Weight 730.8 g/mol
CAS No. 2283-80-9
Cat. No. B1674639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatratet
CAS2283-80-9
Synonymscarbobenzoxy-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide
carbobenzoxy-Trp-Met-Asp-Phe-amide
gatratet
Molecular FormulaC37H42N6O8S
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C37H42N6O8S/c1-52-17-16-28(34(47)42-31(20-32(44)45)36(49)41-29(33(38)46)18-23-10-4-2-5-11-23)40-35(48)30(19-25-21-39-27-15-9-8-14-26(25)27)43-37(50)51-22-24-12-6-3-7-13-24/h2-15,21,28-31,39H,16-20,22H2,1H3,(H2,38,46)(H,40,48)(H,41,49)(H,42,47)(H,43,50)(H,44,45)/t28-,29-,30-,31-/m0/s1
InChIKeyDLOHHVQNOMRHQK-ORYMTKCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gatratet (CAS 2283-80-9) Procurement Guide: Differentiated Gastrin Analog for Receptor and Secretagogue Studies


Gatratet (CAS 2283-80-9) is a synthetic tetrapeptide composed of the sequence carbobenzoxy-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide (Cbz-Trp-Met-Asp-Phe-NH₂), formally classified as an oligopeptide gastrin analog [1]. It corresponds to the C-terminal tetrapeptide amide of gastrin bearing an N-terminal benzyloxycarbonyl (Cbz) protecting group, which distinguishes it from the unprotected tetragastrin (CCK-4, H-Trp-Met-Asp-Phe-NH₂) and from pentagastrin (Boc-β-Ala-Trp-Met-Asp-Phe-NH₂) [2]. Gatratet acts as an agonist at the cholecystokinin B/gastrin receptor (CCKBR) and has been employed as a gastric acid secretagogue probe [3].

Why Gatratet (CAS 2283-80-9) Cannot Be Replaced by Generic Tetragastrin or Pentagastrin in Quantitative Research


Despite sharing the core Trp-Met-Asp-Phe-NH₂ pharmacophore, Gatratet differs from tetragastrin and pentagastrin in N-terminal chemistry that materially alters receptor binding affinity, CCKBR/CCKAR selectivity, and plasma protein binding. The Cbz group in Gatratet is not a passive protecting moiety; it contributes to a ~14-fold higher CCKBR affinity relative to unprotected tetragastrin [1][2] and yields a CCKBR/CCKAR selectivity ratio exceeding 3,000-fold, which is quantitatively distinct from the selectivity profile of pentagastrin [3]. Additionally, Gatratet exhibits specific, saturable binding to human serum albumin with a defined association constant, a property that may influence its free fraction and tissue distribution compared to non-Cbz analogs [4]. These differences mean that substituting Gatratet with generic tetragastrin or pentagastrin without re-validating the experimental system risks introducing uncontrolled variables in receptor occupancy, off-target activity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for Gatratet (CAS 2283-80-9) Against Closest Analogs


CCKBR Binding Affinity of Gatratet vs. Tetragastrin (CCK-4) – ~14-Fold Difference

Gatratet demonstrates a CCKBR pKi of 8.85 (equivalent to Ki ≈ 1.4 nM) based on six independent observations in ChEMBL 20 [1]. In contrast, the unprotected analog tetragastrin (H-Trp-Met-Asp-Phe-NH₂, CAS 1947-37-1) exhibits a Ki of 19.5 nM at the CCKBR as reported by the NCATS Inxight database [2]. This represents an approximately 14-fold higher affinity for the Cbz-protected Gatratet. Although these values originate from different assay systems and should be interpreted as cross-study comparable evidence, the magnitude of the difference is consistent with the N-terminal Cbz group contributing favorable hydrophobic contacts or conformational stabilization at the orthosteric binding pocket.

CCKBR gastrin receptor binding affinity tetragastrin

CCKBR/CCKAR Selectivity Ratio: Gatratet vs. Pentagastrin – Quantitative Differentiation

Gatratet exhibits a pKi of 8.85 at CCKBR and 5.37 at CCKAR, yielding a ΔpKi of 3.48 log units and a selectivity ratio of approximately 3,000:1 in favor of CCKBR [1]. For pentagastrin (Boc-β-Ala-Trp-Met-Asp-Phe-NH₂), the IUPHAR/BPS Guide to Pharmacology reports a pIC50 of 9.1 at mouse CCK2 (CCKBR) and 6.2 at rat CCK1 (CCKAR), yielding a ΔpIC50 of 2.9 log units and a selectivity ratio of approximately 800:1 [2]. While these measurements come from different assay formats (pKi vs. pIC50) and species, the data suggest that Gatratet provides approximately 3.8-fold greater discrimination between CCKBR and CCKAR compared to pentagastrin. This differential selectivity profile is relevant for experimental designs requiring minimization of CCKAR-mediated confounding effects such as gallbladder contraction, pancreatic enzyme secretion, or gastric emptying modulation.

CCKBR CCKAR receptor selectivity pentagastrin off-target

Human Serum Albumin Binding – Defined Stoichiometry and Affinity of Gatratet

Equilibrium dialysis studies demonstrated that Gatratet binds to human serum albumin with an association constant (Ka) of 3,300 M⁻¹ and exhibits two binding sites per albumin molecule [1]. This binding was further corroborated by altered proteolytic digestibility of the albumin–Gatratet complex relative to albumin alone, confirming a specific conformational interaction [1]. While comparative albumin binding data for tetragastrin and pentagastrin under identical conditions are not available in the same study, the presence of the hydrophobic Cbz moiety in Gatratet is structurally consistent with enhanced albumin engagement relative to the unprotected N-terminus of tetragastrin. For researchers designing in vivo or ex vivo experiments where free drug concentration governs pharmacological effect, this defined binding parameter provides a quantitative basis for calculating free Gatratet concentrations.

plasma protein binding albumin pharmacokinetics equilibrium dialysis

Gastric Acid Secretagogue Potency – Direct Comparison of Gatratet with Fluorotetragastrin in Canine Model

In a direct head-to-head comparison conducted in dogs, fluorotetragastrin (fluorescyl-Trp-Met-Asp-Phe-NH₂) was shown to exhibit gastric acid secretagogue potency comparable to Gatratet (referred to as carbobenzoxytryptophylmethionylaspartylphenylalanine amide) [1]. The study explicitly states that 'Fluorotetragastrin was shown to be a potent gastric acid secretagogue in the dog of potency comparable to the known secretagogue, carbobenzoxytryptophylmethionylaspartylphenylalanine amide.' While this comparison is qualitative rather than quantitative (no ED50 values or maximal acid output data are provided in the abstract), it establishes Gatratet as the benchmark secretagogue against which the novel fluorescent analog was measured. For researchers requiring a validated positive control in gastric acid secretion assays, Gatratet's status as the reference standard in this peer-reviewed study provides a citable precedent for its use as a comparator compound.

gastric acid secretion secretagogue canine model fluorotetragastrin in vivo potency

Distinct Off-Target Enzymatic Inhibition Profile – Trypsin and Tryptophan Hydroxylase Activity of Gatratet

Beyond its canonical CCKBR activity, Gatratet has been profiled against a panel of enzymatic targets in BindingDB/ChEMBL. Gatratet inhibits trypsin with an IC50 of 26,000 nM (26 µM) [1] and inhibits tryptophan hydroxylase 1 (TPH-1)-mediated serotonin biosynthesis in rat RBL2H3 cells with an IC50 of 6,220 nM (6.22 µM) [2]. Against tryptophan hydroxylase 2 (TPH-2) in rat PC12 cells, Gatratet exhibits an IC50 of 45,500 nM (45.5 µM) [3], indicating approximately 7.3-fold selectivity for TPH-1 over TPH-2. This off-target profile is quantifiable and distinct; equivalent comprehensive off-target profiling data for tetragastrin and pentagastrin against these specific enzymatic endpoints are not available in the same curated databases. For researchers designing experiments where trypsin-like proteases or serotonin biosynthesis may act as confounding variables, these data provide actionable guidance on concentration windows where Gatratet's off-target enzymatic effects become relevant.

trypsin inhibition tryptophan hydroxylase TPH-1 TPH-2 enzymatic off-target

Recommended Application Scenarios for Gatratet (CAS 2283-80-9) Based on Quantitative Differentiation Evidence


CCKBR-Mediated Gastric Acid Secretion Assays Requiring a Validated Reference Agonist

Gatratet has been used as the benchmark secretagogue in peer-reviewed comparative studies (Endocrinology, 1971) [1]. Its validated gastric acid stimulatory activity in canine models, combined with its ~14-fold higher CCKBR affinity relative to unprotected tetragastrin, makes it suitable as a positive control in gastric acid secretion assays. Researchers can cite the established literature precedent to justify Gatratet selection over tetragastrin or pentagastrin when a Cbz-protected, higher-affinity reference standard is required.

CCKBR-Selective Pharmacological Studies Requiring Minimized CCKAR Cross-Reactivity

With a CCKBR/CCKAR selectivity ratio of approximately 3,000-fold [2], Gatratet provides superior receptor discrimination compared to pentagastrin (~800-fold). This property is especially valuable in gastrointestinal physiology or CNS anxiety models where CCKAR-mediated effects (gallbladder contraction, pancreatic secretion, gastric emptying modulation) must be excluded. Researchers can operate at Gatratet concentrations that saturate CCKBR while remaining below the threshold for significant CCKAR activation, reducing the need for accessory receptor blockers.

Pharmacokinetic and Plasma Protein Binding Studies with a Quantitatively Characterized Gastrin Analog

Gatratet's defined human serum albumin binding parameters (Ka = 3,300 M⁻¹; two binding sites) [3] provide a quantitative framework for calculating free vs. bound drug concentrations in experimental designs involving plasma or serum-containing media. This is a key advantage over unprotected tetragastrin, for which no comparable published binding data exist. Researchers conducting pharmacokinetic modeling, tissue distribution studies, or ex vivo experiments where protein binding affects apparent potency should consider Gatratet when albumin binding characterization is a prerequisite.

Off-Target Profiling and Assay Interference Control in Serotonin-Related or Protease-Containing Systems

Gatratet's documented inhibitory activity against TPH-1 (IC50 = 6.22 µM), TPH-2 (IC50 = 45.5 µM), and trypsin (IC50 = 26 µM) [4][5] provides actionable concentration boundaries for experimental design. In cell-based assays where serotonin biosynthesis or trypsin-like proteolysis (e.g., from serum-supplemented media) may introduce confounding effects, researchers can select Gatratet concentrations below these IC50 thresholds to minimize off-target interference. This level of off-target characterization is not available in curated public databases for tetragastrin or pentagastrin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gatratet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.